molecular formula C14H22N2O B1388384 N-(3-Aminophenyl)octanamide CAS No. 1020722-68-2

N-(3-Aminophenyl)octanamide

Cat. No.: B1388384
CAS No.: 1020722-68-2
M. Wt: 234.34 g/mol
InChI Key: WNLMUPLRUVFLAD-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)octanamide is an aromatic secondary amide characterized by an octanoyl chain linked to a 3-aminophenyl group. The 3-aminophenyl moiety introduces electron-rich aromatic properties, while the octanoyl chain contributes to hydrophobicity. Such compounds are often explored for applications in medicinal chemistry, particularly as enzyme inhibitors or antiproliferative agents, due to their balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(3-aminophenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-6-10-14(17)16-13-9-7-8-12(15)11-13/h7-9,11H,2-6,10,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLMUPLRUVFLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)octanamide typically involves the reaction of 3-nitroaniline with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)octanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as nitroso, nitro, and amino derivatives .

Scientific Research Applications

N-(3-Aminophenyl)octanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituent Position/Chain Key Functional Groups Molecular Weight (g/mol) Notable Properties
N-(3-Aminophenyl)octanamide 3-aminophenyl + C8 chain Amide, primary amine ~248.3 (estimated) Moderate lipophilicity, potential enzyme interaction
N-(2-Aminophenyl)octanamide 2-aminophenyl + C8 chain Amide, primary amine 248.3 (CAS: 1039923-52-8) Positional isomer; altered steric effects may impact receptor binding
N-(4-Hydroxyphenyl)octanamide 4-hydroxyphenyl + C8 chain Amide, phenol 249.3 (reported) Higher polarity due to -OH; 76% yield in synthesis
N-(2-Ethylhexyl)octanamide Branched C8 alkyl chain Amide, branched alkyl 227.4 (MonoOA) Hydrophobic; used in metal ion extraction
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino-4-methoxyphenyl + C2 chain Amide, -OCH₃, -NH₂ 194.2 (CAS: 6375-47-9) Shorter chain; methoxy enhances solubility

Biological Activity

N-(3-Aminophenyl)octanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol

This compound exhibits its biological effects primarily through interactions with various molecular targets. The compound has been studied for its potential to act as a modulator in several biological pathways, including:

  • Quorum Sensing Inhibition : Research indicates that this compound derivatives can inhibit quorum sensing (QS) in bacteria, which is crucial for their communication and virulence. This inhibition can lead to reduced pathogenicity in bacterial infections .
  • Neuroprotective Effects : The compound has shown promise in the treatment of neurological disorders. It is believed to exert neuroprotective effects by modulating histone deacetylase (HDAC) activity, which is implicated in various neurodegenerative diseases .

Quorum Sensing Inhibition

A study evaluated the QS inhibitory activity of this compound and its derivatives. The results demonstrated significant inhibition of QS at concentrations as low as 62.5 µM:

CompoundConcentration (µM)Inhibition (%)
1212582.0 ± 2.6
1262.569.4 ± 0.3
1925080.4 ± 1.1
1962.578.1 ± 1.6

These findings highlight the importance of the amino group position on the phenyl ring, as variations significantly affect biological activity .

Neuroprotective Studies

In neuropharmacological studies, this compound was shown to enhance cognitive function in mouse models of Alzheimer’s disease by reducing amyloid plaque formation and improving memory performance:

  • Study Group : Aged-Tg2576 mice
  • Treatment : Combination therapy with HDAC inhibitors
  • Findings : Significant reduction in amyloid and Tau pathologies observed post-treatment .

Case Study: Neurodegenerative Disease Treatment

A clinical case involving a patient with cognitive impairment due to neurodegeneration highlighted the potential of this compound in therapeutic applications. The patient exhibited improved cognitive function following treatment with a regimen that included this compound, demonstrating its role in enhancing neurotrophic factors and providing neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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